Terpendole I

Description

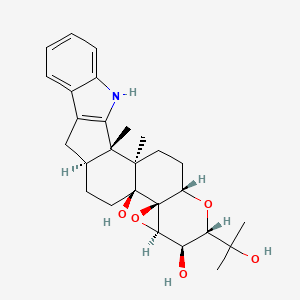

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Terpendole I Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the terpendole I biosynthetic pathway. This compound belongs to the indole-diterpenoid class of natural products, a group of fungal metabolites with diverse and potent biological activities. Understanding the enzymatic machinery and genetic blueprint responsible for its creation is pivotal for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document details the key enzymes, genetic determinants, and experimental strategies employed to unravel the intricate steps of this compound biosynthesis in the producing fungus, Chaunopycnis alba.

The this compound Biosynthetic Gene Cluster and Core Enzymes

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the "Ter" cluster, within the genome of Chaunopycnis alba. This cluster encodes a suite of enzymes that collaboratively construct the complex indole-diterpenoid scaffold from primary metabolic precursors.[1]

Table 1: Genes and Enzymes of the this compound Biosynthetic Pathway

| Gene | Enzyme | Enzyme Class | Proposed Function in this compound Biosynthesis |

| TerC | TerC | Prenyltransferase | Catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) moiety to an indole precursor. |

| TerM | TerM | FAD-dependent monooxygenase | Involved in the oxidative cyclization of the geranylgeranyl indole intermediate. |

| TerB | TerB | Terpene cyclase | Facilitates the characteristic cyclization of the diterpene portion of the molecule. |

| TerQ | TerQ | P450 monooxygenase | Catalyzes the conversion of the common intermediate, paspaline, to terpendole E.[1] |

| TerP | TerP | P450 monooxygenase | Converts terpendole E to downstream intermediates specific to terpendole biosynthesis. Also metabolizes paspaline into shunt products.[1] |

| TerK | TerK | P450 monooxygenase | Involved in the later tailoring steps of the terpendole scaffold. |

| TerF | TerF | Prenyltransferase | Catalyzes the final prenylation step in the formation of some terpendole analogues. |

The Biosynthetic Pathway to this compound

The elucidation of the this compound biosynthetic pathway has revealed a multi-step enzymatic cascade, commencing with the condensation of an indole moiety and geranylgeranyl pyrophosphate (GGPP). A key intermediate in this pathway is paspaline, a common precursor for many indole-diterpenoids. A pivotal discovery was the identification of terpendole E as a crucial intermediate, formed from paspaline through the action of the P450 monooxygenase, TerQ.[1]

Quantitative Data on Terpendole Biosynthesis

While the key steps and enzymatic players in the this compound biosynthetic pathway have been identified, detailed quantitative data on enzyme kinetics and product yields from fermentation are not extensively available in the public domain. The following table summarizes the known impact of genetic modification on the production of a key intermediate.

Table 2: Impact of terP Gene Disruption on Terpendole E Production

| Strain | Genetic Modification | Key Metabolite Produced | Reported Outcome |

| Chaunopycnis alba (Wild-Type) | None | This compound & others | Produces a mixture of terpendole compounds. |

| Chaunopycnis alba ΔterP | Knockout of terP | Terpendole E | Successful overproduction of terpendole E.[1] |

Note: Specific quantitative yields (e.g., in mg/L) for terpendole E overproduction have not been reported in the reviewed literature.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are often proprietary to the discovering laboratories, this section outlines the general methodologies employed.

Gene Knockout in Chaunopycnis alba

Gene knockout experiments were instrumental in confirming the function of the Ter genes. The disruption of the terP gene, for instance, led to the accumulation of terpendole E, thereby identifying it as the substrate for the TerP enzyme.[1]

General Protocol for Fungal Gene Knockout (Homologous Recombination):

-

Construct Design: A gene replacement cassette is designed. This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (terP in this case).

-

Vector Assembly: The replacement cassette is cloned into a suitable fungal transformation vector.

-

Protoplast Preparation: Protoplasts of Chaunopycnis alba are generated by enzymatic digestion of the fungal cell walls.

-

Transformation: The gene replacement vector is introduced into the fungal protoplasts, often using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR and Southern blotting to confirm the successful replacement of the target gene with the selectable marker.

-

Metabolite Analysis: Confirmed knockout mutants are cultivated, and their metabolite profiles are analyzed by techniques such as HPLC and mass spectrometry to identify any accumulated intermediates or changes in the final product profile.

Heterologous Expression in Aspergillus oryzae

To further characterize the functions of individual enzymes in the terpendole pathway, heterologous expression in a well-characterized fungal host like Aspergillus oryzae is a powerful strategy. This approach allows for the functional analysis of genes in a clean genetic background, free from the native metabolic network of the producing organism.

General Protocol for Heterologous Expression in Aspergillus oryzae:

-

Gene Amplification: The coding sequences of the target Ter genes are amplified from the genomic DNA of Chaunopycnis alba.

-

Expression Vector Construction: The amplified gene(s) are cloned into an Aspergillus expression vector under the control of a strong, constitutive promoter. These vectors also typically carry a selectable marker for transformation.

-

Transformation of A. oryzae: The expression vector is introduced into A. oryzae protoplasts using established transformation protocols.

-

Cultivation and Induction: The recombinant A. oryzae strains are cultivated under conditions that promote gene expression and metabolite production.

-

Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with organic solvents, and the extracts are analyzed by HPLC, LC-MS, and NMR to identify the products of the heterologously expressed enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a foundational understanding of how this complex and bioactive molecule is assembled in nature. The identification of the "Ter" gene cluster and the characterization of key enzymes and intermediates have opened the door for the targeted engineering of this pathway. Future research efforts will likely focus on the detailed biochemical characterization of each "Ter" enzyme to obtain kinetic parameters, which will be crucial for the rational design of engineered pathways. Furthermore, the development of high-titer production strains through metabolic engineering strategies in homologous or heterologous hosts holds significant promise for the sustainable supply of this compound and novel analogues for drug discovery and development programs.

References

In-Depth Technical Guide: Isolation and Structure Characterization of Terpendole I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of Terpendole I, an indole diterpenoid produced by the fungus Albophoma yamanashiensis. This document details the experimental protocols for fermentation, isolation, and purification, and presents the spectroscopic data and analytical strategies used to determine its complex structure.

Isolation of this compound

The isolation of this compound from the producing organism, Albophoma yamanashiensis (strain FO-2546), involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Albophoma yamanashiensis.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Condition |

| Producing Organism | Albophoma yamanashiensis FO-2546 |

| Seed Medium | Glucose (2.0%), Polypeptone (1.0%), Yeast Extract (0.5%), MgSO₄·7H₂O (0.1%) |

| Production Medium | Soluble Starch (4.0%), Pharmamedia (1.0%), KH₂PO₄ (0.1%), FeSO₄·7H₂O (0.001%), MnSO₄·4H₂O (0.001%) |

| Culture Volume | 500-ml Erlenmeyer flasks containing 100 ml of medium |

| Inoculum | 2% (v/v) of a 3-day-old seed culture |

| Incubation Temperature | 28°C |

| Agitation | 220 rpm on a rotary shaker |

| Fermentation Time | 7 days |

Extraction and Purification Protocol

Following fermentation, the culture broth is harvested for the extraction and subsequent purification of this compound.

Table 2: Extraction and Purification Steps for this compound

| Step | Procedure |

| 1. Broth Filtration | The whole culture broth (10 liters) is filtered to separate the mycelia from the filtrate. |

| 2. Mycelial Extraction | The mycelia are extracted with acetone. The acetone extract is concentrated in vacuo to an aqueous suspension. |

| 3. Solvent Partitioning | The aqueous suspension is extracted with ethyl acetate. |

| 4. Filtrate Extraction | The filtrate is also extracted with ethyl acetate. |

| 5. Combining Extracts | The ethyl acetate extracts from both the mycelia and filtrate are combined and concentrated to yield a crude extract. |

| 6. Silica Gel Chromatography | The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform-methanol. |

| 7. Preparative HPLC | Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water solvent system. |

| 8. Final Purification | Final purification is achieved by another round of preparative HPLC to yield pure this compound. |

Experimental Workflow for Isolation and Purification of this compound

Structure Characterization of this compound

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties and Mass Spectrometry

The fundamental physicochemical properties and the molecular formula of this compound were determined as follows.

Table 3: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₂₇H₃₅NO₅ |

| Molecular Weight | 453.57 g/mol |

| HR-ESI-MS | m/z 454.2593 [M+H]⁺ (Calcd. for C₂₇H₃₆NO₅, 454.2593) |

| Optical Rotation | [α]D²⁵ +28.5° (c 0.5, CHCl₃) |

NMR Spectroscopic Data

The detailed analysis of ¹H and ¹³C NMR spectra, including 2D NMR experiments such as COSY, HMQC, and HMBC, was crucial for the complete structural assignment of this compound.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 41.8 | 1.85 (m) |

| 3 | 47.9 | 2.10 (m) |

| 4 | 36.2 | 1.60 (m), 1.75 (m) |

| 5 | 55.4 | 2.25 (m) |

| 6 | 134.5 | - |

| 7 | 128.8 | 7.60 (d, 8.0) |

| 8 | 121.3 | 7.15 (t, 7.5) |

| 9 | 122.0 | 7.25 (t, 7.5) |

| 10 | 111.1 | 7.05 (d, 8.0) |

| 11 | 142.8 | - |

| 12 | 108.9 | - |

| 13 | 52.3 | 2.65 (d, 12.0) |

| 14 | 24.1 | 1.90 (m), 2.05 (m) |

| 15 | 38.9 | 1.55 (m) |

| 16 | 22.8 | 1.15 (s) |

| 17 | 42.1 | - |

| 18 | 26.5 | 1.05 (s) |

| 19 | 16.9 | 0.85 (d, 7.0) |

| 20 | 78.2 | 4.10 (d, 5.0) |

| 21 | 85.1 | 3.85 (d, 5.0) |

| 22 | 72.9 | - |

| 23 | 29.8 | 1.25 (s) |

| 24 | 26.7 | 1.30 (s) |

| 25 | 71.2 | 3.95 (s) |

| 26 | 25.1 | 1.10 (s) |

| 27 | 23.9 | 1.12 (s) |

| NH | - | 8.10 (br s) |

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of this compound followed a logical progression of spectroscopic analysis.

Workflow for the Structure Elucidation of this compound

Biosynthetic Pathway of this compound

This compound belongs to the indole diterpenoid class of natural products. Its biosynthesis originates from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A series of enzymatic reactions, including prenylation, cyclization, and oxidation, lead to the formation of the complex Terpendole scaffold.

Generalized Biosynthetic Pathway of Indole Diterpenoids

Terpendole I: An In-depth Technical Guide on its Mechanism of Action as a Mycotoxin

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Terpendole I belongs to the large and structurally diverse class of indole diterpenoid mycotoxins produced by various fungal species. While many indole diterpenoids exhibit a range of biological activities, including potent mycotoxicity, a comprehensive review of the scientific literature reveals a notable lack of evidence for this compound possessing significant toxic effects. This technical guide synthesizes the available data on this compound and its congeners, providing a detailed overview of its known biological activities, or lack thereof, and contextualizes its position within the broader family of terpendole compounds. The absence of reported toxicity for this compound, in contrast to some of its analogs, presents an interesting case study in structure-activity relationships within this class of fungal metabolites.

Introduction to this compound and the Indole Diterpenoid Family

Indole diterpenoids are a class of fungal secondary metabolites characterized by a core structure derived from indole and a diterpene backbone.[1] This family of natural products is known for a wide spectrum of biological activities, including insecticidal, antibacterial, antifungal, and tremorgenic effects.[2][3] Many of these activities are directly linked to their toxic properties, classifying them as mycotoxins.

This compound is a member of the terpendole subgroup of indole diterpenoids. Its chemical structure is closely related to other terpendoles, such as Terpendole E, which has been identified as an inhibitor of the mitotic kinesin Eg5.[4][5] However, subtle structural variations among the terpendoles lead to significant differences in their biological activities.

Biological Activity of this compound: A conspicuous absence of Mycotoxicity

A thorough review of published studies indicates that this compound has not been identified as a mycotoxin. Key findings on the biological activity of this compound and its close relatives are summarized below.

Kinesin Eg5 Inhibition

While Terpendole E is a known inhibitor of the mitotic kinesin Eg5, a protein essential for cell division, studies on the structure-activity relationships of terpendole derivatives have shown that this compound is inactive in this regard.[6] This lack of activity against a key cellular target for other terpendoles suggests a significant divergence in its molecular interactions.

General Cytotoxicity and Physiological Activity

Screening of fungal metabolite libraries and specific studies on terpendole compounds have not reported any significant cytotoxic or other physiological activities for this compound. For instance, a closely related analog, Terpendole N, was also found to have no physiological activity.[2] This contrasts with other indole diterpenoids which have demonstrated cytotoxicity against various cancer cell lines.[3][7] For example, penicindopene A showed moderate cytotoxicity to A549 and HeLa cell lines with IC50 values of 15.2 and 20.5 µM, respectively.[3] Similarly, aculeatupenes A-C exhibited weak cytotoxicity against several cancer cell lines.[3] The absence of such reports for this compound is noteworthy.

Structure-Activity Relationships: Why this compound may be non-toxic

The lack of toxicity in this compound, when compared to other bioactive indole diterpenoids, can likely be attributed to its specific structural features. The overall conformation and the nature and position of functional groups are critical determinants of biological activity in this class of molecules. The inactivity of this compound as a kinesin Eg5 inhibitor, for example, is a direct consequence of its structural deviation from the pharmacophore required for binding to this protein.[6] It is plausible that these same structural characteristics render it unable to interact with other potential cellular targets that would elicit a toxic response.

Experimental Methodologies for Assessing Mycotoxicity

While no specific experimental data for this compound's toxicity exists, this section outlines the standard methodologies that would be employed to assess the mycotoxic potential of a compound like this compound. These protocols are provided for researchers who may wish to investigate the activity of this compound or similar compounds.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of a compound that is toxic to cultured cells.

-

Protocol:

-

Cell Culture: Human cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or neutral red uptake, which quantify metabolic activity or membrane integrity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxicity of the compound.

-

Enzyme Inhibition Assays

-

Objective: To determine if a compound inhibits the activity of a specific enzyme.

-

Protocol (Example: Kinesin Eg5 ATPase activity):

-

Reagents: Purified kinesin Eg5 protein, microtubules, ATP, and a phosphate detection reagent.

-

Reaction: The enzyme, microtubules, and varying concentrations of the inhibitor are incubated together. The reaction is initiated by the addition of ATP.

-

Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate.

-

Data Analysis: The IC50 value for enzyme inhibition is determined.

-

Ion Channel Interaction Assays

-

Objective: To assess the effect of a compound on the function of ion channels, a common target for neurotoxic mycotoxins.

-

Protocol (Example: Patch-clamp electrophysiology):

-

Cell Preparation: Cells expressing the ion channel of interest are used.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.

-

Compound Application: The test compound is applied to the cell, and any changes in the ion channel's gating properties or current flow are recorded.

-

Data Analysis: The effect of the compound on channel activity (e.g., potentiation, inhibition) is quantified.

-

Signaling Pathways and Logical Relationships

Given the lack of a known mechanism of action for this compound as a mycotoxin, a signaling pathway diagram cannot be constructed. However, a logical workflow for the investigation of a novel fungal metabolite's potential mycotoxicity is presented below.

Caption: Workflow for investigating the mycotoxic potential of a novel fungal metabolite.

Conclusion

Based on the current body of scientific literature, there is no evidence to classify this compound as a mycotoxin. While it belongs to a class of compounds known for their diverse and sometimes potent biological activities, this compound itself appears to be biologically inert in the assays conducted to date, most notably in kinesin Eg5 inhibition assays where its close analog, Terpendole E, is active. The lack of reported cytotoxicity or other adverse effects suggests that this compound does not pose a significant mycotoxic threat. This highlights the critical role of specific structural motifs in dictating the biological activity of indole diterpenoids and underscores the importance of empirical testing for each member of this large and varied family of fungal metabolites. Further broad-spectrum toxicological screening would be necessary to definitively confirm the absence of any mycotoxic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcogrev.com [phcogrev.com]

- 7. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

Terpendole I: A Technical Guide to a Novel Kinesin Eg5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Terpendole I (more commonly referred to in scientific literature as Terpendole E), a natural indole-diterpene compound that has emerged as a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and illustrates the key cellular pathways involved in its function.

Introduction

The kinesin spindle protein Eg5 is a member of the kinesin-5 family of molecular motors, which plays an essential role in the early stages of mitosis. Specifically, Eg5 is responsible for pushing the two centrosomes apart, a critical step in the establishment of a bipolar spindle. Inhibition of Eg5 function leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1] Unlike traditional microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy, Eg5 inhibitors are expected to have a better safety profile due to the restricted expression and function of Eg5 during mitosis.

Terpendole E, a natural product isolated from the fungus Albophoma yamanashiensis, has been identified as a novel inhibitor of Eg5.[2] It effectively inhibits the motor and microtubule-stimulated ATPase activities of human Eg5, leading to the formation of monoastral spindles in the M phase of the cell cycle.[2] A key distinguishing feature of Terpendole E is its unique mechanism of action; it does not bind to the well-characterized allosteric pocket in the loop L5 of Eg5, where many other synthetic inhibitors like S-trityl-L-cysteine (STLC) bind.[3] This suggests that Terpendole E and its analogs may represent a new class of Eg5 inhibitors with a different binding site and potential to overcome resistance to L5-targeting drugs.[3]

Mechanism of Action

Terpendole E exerts its anti-mitotic effect by directly inhibiting the ATPase activity of Eg5. This inhibition prevents the motor protein from hydrolyzing ATP, which is necessary for its movement along microtubules and the generation of the outward force required for centrosome separation.

Key aspects of Terpendole E's mechanism of action include:

-

Inhibition of ATPase Activity : Terpendole E inhibits both the basal and microtubule-stimulated ATPase activities of human Eg5.[2]

-

Induction of Monoastral Spindles : By inhibiting Eg5, Terpendole E prevents the separation of centrosomes, leading to the formation of a monopolar spindle, a hallmark of Eg5 inhibition.[2]

-

Distinct Binding Site : Terpendole E and its derivatives have been shown to inhibit Eg5 mutants that are resistant to inhibitors that bind to the L5 loop, such as STLC. This indicates that Terpendole E has a different binding site and/or inhibitory mechanism.[3]

Mechanism of Eg5 Inhibition by Terpendole E.

Quantitative Data

The inhibitory potency of Terpendole E and its analogue, 11-ketopaspaline, against the microtubule-stimulated ATPase activity of wild-type human Eg5 has been quantified.

| Compound | Target | Assay | IC50 (µM) [a] | Reference |

| Terpendole E | Wild-type Eg5 | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |

| 11-ketopaspaline | Wild-type Eg5 | Microtubule-stimulated ATPase activity | 1.9 ± 0.2 | [3] |

| Terpendole E | STLC-resistant Eg5 (D130A) | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |

| 11-ketopaspaline | STLC-resistant Eg5 (D130A) | Microtubule-stimulated ATPase activity | 1.8 ± 0.2 | [3] |

[a] IC50 values are presented as the mean ± standard deviation from three or four independent experiments.[3]

Experimental Protocols

Microtubule-Stimulated Eg5 ATPase Assay

This protocol is adapted from established methods for measuring kinesin ATPase activity and is suitable for determining the IC50 of inhibitors like Terpendole E. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5 in the presence of microtubules.

Materials:

-

Recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 20 mM PIPES-KOH (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

Terpendole E or other test compounds

-

Malachite Green reagent or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well microplate

-

Plate reader

Procedure (Malachite Green Method):

-

Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in a 96-well plate.

-

Add varying concentrations of Terpendole E (dissolved in DMSO, with the final DMSO concentration kept constant across all wells) to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of inhibition for each concentration of Terpendole E relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Eg5 ATPase Inhibition Assay.

Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This protocol describes how to visualize the effect of Terpendole E on the mitotic spindle in cultured cells using immunofluorescence microscopy.

Materials:

-

HeLa cells or other suitable cancer cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

Terpendole E

-

Glass coverslips

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (to visualize microtubules)

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Terpendole E for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Wash the cells with PBS and then permeabilize them with permeabilization buffer.

-

Wash with PBS and block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Acquire images of the microtubules (tubulin staining) and nuclei (DAPI staining).

-

Quantify the percentage of cells with a monoastral spindle phenotype at each concentration of Terpendole E.

Cellular Signaling Pathway

The inhibition of Eg5 by Terpendole E triggers a cascade of events within the cell, culminating in mitotic arrest and apoptosis.

Cellular Pathway of Terpendole E-Induced Mitotic Arrest and Apoptosis.

Prolonged arrest in mitosis due to SAC activation can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Conclusion

Terpendole E is a promising natural product inhibitor of the mitotic kinesin Eg5 with a distinct mechanism of action compared to many synthetic inhibitors. Its ability to potently inhibit Eg5's ATPase activity, induce the formation of monoastral spindles, and trigger mitotic arrest and apoptosis in cancer cells makes it a valuable lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and understanding of its cellular pathway provided in this guide will be beneficial for researchers and drug development professionals working in the field of cancer chemotherapy and cell cycle regulation. Further investigation into the precise binding site of Terpendole E on Eg5 and its efficacy in preclinical cancer models is warranted.

References

The Biological Landscape of Terpendole I and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Terpendole I and its analogues, a class of indole diterpenoids with significant therapeutic potential. This document collates quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as an in-depth resource for the scientific community.

Core Biological Activity: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

A primary biological function identified for several terpendoles is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for synthesizing cholesteryl esters from cholesterol and long-chain fatty acids.[1] By regulating the storage of cholesterol, ACAT plays a crucial role in cellular cholesterol homeostasis.[1] Its inhibition is a therapeutic target for conditions like atherosclerosis and has been explored in cancer therapy.[1]

Quantitative Data: In Vitro ACAT Inhibition

A series of terpendoles isolated from the fungus Albophoma yamanashiensis have demonstrated potent inhibitory activity against ACAT in an in vitro enzyme assay. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | IC50 (µM)[2][3] |

| Terpendole A | 15.1 |

| Terpendole B | 26.8 |

| Terpendole C | 2.1 |

| Terpendole D | 3.2 |

Among the tested analogues, Terpendole C exhibits the most potent activity, followed closely by Terpendole D.[2][3]

Experimental Protocol: In Vitro ACAT Inhibition Assay

The following protocol outlines a standard method for determining the ACAT inhibitory activity of compounds like terpendoles using rat liver microsomes.

Objective: To quantify the in vitro inhibition of ACAT enzyme activity by this compound and its analogues.

Materials:

-

Rat liver microsomes (as the source of ACAT enzyme)

-

[1-14C]Oleoyl-CoA (substrate)

-

Bovine serum albumin (BSA)

-

Test compounds (Terpendoles) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Silica gel thin-layer chromatography (TLC) plates

-

Developing solvent (e.g., hexane/diethyl ether/acetic acid)

-

Scintillation counter and fluid

Procedure:

-

Enzyme Preparation: Rat liver microsomes are prepared and stored at -80°C. On the day of the experiment, they are thawed and diluted in the reaction buffer.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, BSA, and the microsomal enzyme preparation.

-

Inhibition Assay: a. The test compound (terpendole analogue) at various concentrations is pre-incubated with the enzyme mixture at 37°C for a specified time (e.g., 15 minutes). b. The enzymatic reaction is initiated by adding the substrate, [1-14C]Oleoyl-CoA. c. The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-20 minutes). d. The reaction is terminated by adding a stop solution (e.g., isopropanol/hexane).

-

Lipid Extraction: The lipids, including the newly synthesized [14C]cholesteryl oleate, are extracted from the reaction mixture using an organic solvent like hexane.

-

Analysis: a. The extracted lipids are concentrated and spotted onto a silica gel TLC plate. b. The cholesteryl esters are separated from other lipids by developing the TLC plate in a suitable solvent system. c. The area corresponding to cholesteryl esters is identified, scraped from the plate, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of ACAT inhibition is calculated by comparing the radioactivity in the samples treated with the test compound to that of the control (vehicle-treated) samples. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: ACAT Inhibition and Cellular Cholesterol Homeostasis

The inhibition of ACAT by terpendoles disrupts the normal flow of cholesterol within the cell. This can lead to an accumulation of free cholesterol, which can trigger downstream cellular events such as endoplasmic reticulum (ER) stress and, ultimately, apoptosis. This is of particular interest in oncology, as some cancer cells exhibit altered cholesterol metabolism.[1]

Caption: ACAT Inhibition by Terpendoles.

Terpendole E: A Mitotic Kinesin Eg5 Inhibitor

Distinct from other characterized analogues, Terpendole E has been identified as a novel inhibitor of the mitotic kinesin Eg5.[4] Eg5 is a motor protein essential for establishing the bipolar spindle during the early stages of mitosis. Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for cancer therapy.[5]

Experimental Protocol: Kinesin Eg5 ATPase Assay

The following protocol describes a method to assess the inhibitory effect of compounds on the ATPase activity of Eg5, which is coupled to its motor function.

Objective: To measure the inhibition of Eg5's microtubule-stimulated ATPase activity by Terpendole E.

Materials:

-

Recombinant human Eg5 motor domain

-

Microtubules (polymerized from tubulin)

-

ATP

-

Reaction buffer (e.g., PIPES-based buffer) containing MgCl2

-

Malachite green reagent for phosphate detection

-

Test compound (Terpendole E)

Procedure:

-

Assay Preparation: All reactions are typically performed in a 96-well plate format.

-

Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, microtubules, and the Eg5 enzyme.

-

Inhibition Assay: a. Terpendole E at various concentrations is added to the reaction mixture. b. The mixture is incubated for a short period at room temperature to allow for compound binding.

-

Initiation of Reaction: The reaction is started by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set time, allowing the ATPase reaction to proceed.

-

Termination and Detection: a. The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured. A common method is the addition of a malachite green reagent, which forms a colored complex with Pi. b. The absorbance is read using a microplate reader at the appropriate wavelength (e.g., ~650 nm).

-

Data Analysis: The amount of Pi generated is proportional to the Eg5 ATPase activity. The percentage of inhibition is calculated relative to a no-drug control. IC50 values are determined by plotting inhibition versus compound concentration.

Signaling Pathway: Mitotic Arrest via Eg5 Inhibition

The inhibition of Eg5 by Terpendole E directly interferes with a critical step in cell division, leading to a cascade of events that culminates in apoptosis.

Caption: Mitotic Arrest Induced by Terpendole E.

Biosynthesis of Terpendoles

The complex structures of terpendoles are assembled through a dedicated biosynthetic pathway. Terpendole E is a key intermediate in the biosynthesis of other terpendoles.[5] The pathway involves a series of enzymatic steps catalyzed by prenyltransferases, a terpene cyclase, and various monooxygenases.[5][6]

Workflow: Terpendole Biosynthetic Pathway

The following diagram illustrates the key enzymatic transformations in the biosynthesis of terpendoles, highlighting the central role of Paspaline and Terpendole E.

Caption: Key Enzymes in Terpendole Biosynthesis.

Other Reported Biological Activities

In addition to ACAT and Eg5 inhibition, various indole diterpenoids, including terpendoles and related compounds, have been reported to possess a range of other biological activities. These include:

-

Tremorgenic Activity: Some terpendoles are known to be tremorgenic mycotoxins, a characteristic shared with other indole diterpenes like paxilline.[7][8] The hydroxyl group at the C-13 position appears to be important for this activity.[7]

-

Antibacterial and Antifungal Activity: Certain analogues have shown activity against various bacterial and fungal strains.[8]

-

Cytotoxicity: Cytotoxic effects against various cancer cell lines have been observed for several indole diterpenoids, suggesting broader anti-cancer potential beyond Eg5 inhibition.[8]

-

Ion Channel Modulation: Indole diterpenes have been identified as modulators of high-conductance Ca2+-activated K+ (maxi-K, BK) channels.[7]

This guide serves as a foundational resource for understanding the multifaceted biological activities of this compound and its analogues. The potent and varied mechanisms of action of these natural products underscore their potential for further investigation and development in various therapeutic areas.

References

- 1. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]

- 2. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Structure‐Activity Relationships of Terpendole E and Its Natural Derivatives. | Semantic Scholar [semanticscholar.org]

- 5. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Terpendole I and related fungal secondary metabolites, a class of indole diterpenoids with significant potential in drug development. Terpendoles, notably Terpendole E, have garnered attention for their specific inhibition of the mitotic kinesin Eg5, a validated target in oncology. This document details the biosynthesis of these complex natural products, presents quantitative data on their biological activities, outlines detailed experimental protocols for their study, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in natural product chemistry, chemical biology, and oncology drug discovery.

Introduction to Terpendole Alkaloids

Terpendoles are a class of indole diterpenoid secondary metabolites produced by various filamentous fungi, such as Chaunopycnis alba. These compounds are characterized by a complex polycyclic architecture derived from the precursors geranylgeranyl diphosphate (GGPP) and tryptophan. The unique structural features of terpendoles have led to the discovery of potent and specific biological activities, making them attractive scaffolds for the development of new therapeutic agents. A significant member of this family, Terpendole E, has been identified as a potent and allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells, validating it as a promising target for anticancer drug development.[2] This guide will focus on the technical aspects of studying this compound and its related analogs, from their biosynthesis to their biological evaluation.

Biosynthesis of Terpendoles

The biosynthesis of terpendoles is a complex enzymatic cascade that begins with the cyclization of GGPP and the prenylation of an indole moiety. The core indole diterpene scaffold is then elaborated by a series of oxidation and rearrangement reactions catalyzed by a suite of dedicated enzymes. Gene knockout and feeding experiments have revealed that Terpendole E is a key intermediate in the biosynthesis of other terpendole derivatives.[3] The biosynthetic gene cluster for terpendoles in Chaunopycnis alba has been identified and includes genes encoding for P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF).[1]

Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and related compounds.

Quantitative Biological Activity Data

The biological activity of terpendoles is primarily attributed to their inhibition of the mitotic kinesin Eg5. This inhibition leads to a potent cytotoxic effect in a variety of human cancer cell lines. The following tables summarize the quantitative data on the Eg5 inhibitory and cytotoxic activities of Terpendole E and its analogs.

Table 1: Eg5 ATPase Inhibitory Activity of Terpendole Analogs

| Compound | Target | Assay | IC50 (µM) | Reference |

| Terpendole E | Human Eg5 | Microtubule-stimulated ATPase | 0.8 | [4] |

| 11-Ketopaspaline | Human Eg5 | Microtubule-stimulated ATPase | 1.2 | [4] |

| Monastrol | Human Eg5 | Microtubule-stimulated ATPase | 1.3 | [2] |

Table 2: Cytotoxicity of Terpendole E against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT Assay | 12.1 | [5] |

| A549 | Lung Cancer | MTT Assay | 18.82 | [5] |

| A2780 | Ovarian Cancer | MTT Assay | 31.1 | [5] |

| K562 | Leukemia | MTT Assay | 38.7 | [5] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 39.22 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of terpendoles.

Fungal Culture and Metabolite Extraction

Objective: To cultivate the producing fungal strain and extract the secondary metabolites.

Materials:

-

Fungal strain (e.g., Chaunopycnis alba)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

Freeze dryer

Protocol:

-

Inoculate the fungal strain onto PDA plates and incubate at 28°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer small agar plugs of the mycelium into 500 mL Erlenmeyer flasks containing 200 mL of PDB.

-

Incubate the liquid cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dry the mycelium by freeze-drying and then grind it into a fine powder.

-

Extract the powdered mycelium with ethyl acetate at room temperature for 24 hours.

-

Filter the extract and evaporate the solvent to yield the mycelial crude extract.

-

Combine the broth and mycelial extracts for further purification.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude fungal extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Preparative HPLC system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Fraction collector

-

NMR spectrometer and Mass spectrometer for structural elucidation

Protocol:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Subject the fractions containing terpendoles to further purification by preparative reverse-phase HPLC.

-

HPLC Conditions:

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: Start with a linear gradient of 20% B to 100% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 254 nm

-

-

Collect the fractions corresponding to the peaks of interest using a fraction collector.

-

Evaporate the solvent from the collected fractions to obtain the purified compounds.

-

Confirm the structure and purity of the isolated this compound using NMR and Mass Spectrometry.

Microtubule-Stimulated Eg5 ATPase Assay

Objective: To determine the inhibitory activity of terpendoles on the ATPase activity of human Eg5.

Materials:

-

Purified recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)

-

ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)

-

NADH

-

ATP

-

Test compounds (Terpendoles) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing the ATPase assay buffer, ATP regeneration system, and NADH.

-

Add the test compound at various concentrations to the wells. Include a DMSO control.

-

Add paclitaxel-stabilized microtubules to the wells.

-

Initiate the reaction by adding a mixture of Eg5 and ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.

-

Calculate the rate of ATP hydrolysis for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][6]

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of terpendoles on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compounds (Terpendoles) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

After 24 hours, treat the cells with various concentrations of the test compounds. Include a DMSO-treated control group.

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[7]

Signaling Pathways and Experimental Workflows

Cellular Signaling Pathway of Eg5 Inhibition

Inhibition of Eg5 by terpendoles disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the M phase. This arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis if the defect is not resolved. The downstream consequences of Eg5 inhibition also include effects on angiogenesis and cell migration, highlighting the multifaceted impact of targeting this kinesin.[2][8]

References

- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Biological Activities of Terpendole Compounds: A Technical Overview

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and pharmacological significance of Terpendole compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the isolation, synthesis, and mechanism of action of this promising class of indole diterpenoid natural products.

Discovery and Isolation

Terpendole compounds, a family of fungal secondary metabolites, were first brought to scientific attention in the 1990s with the isolation of Terpendoles A through L from the fungal strain Albophomayamana shiensis FO-2546. These initial discoveries laid the groundwork for future investigations into this structurally diverse class of molecules. More recently, new congeners, designated Terpendoles N, O, and P, were isolated from the culture broth of the fungus Volutella citrinella BF-0440.

The isolation of these compounds typically involves multi-step chromatographic techniques. A general workflow for the isolation of Terpendole compounds is outlined below.

Pharmacological Activity

Terpendole compounds have garnered significant interest due to their diverse and potent biological activities. Two primary targets have been identified: Sterol O-acyltransferase (SOAT) and the mitotic kinesin Eg5.

Inhibition of Sterol O-acyltransferase (SOAT)

Several Terpendole derivatives have demonstrated inhibitory activity against SOAT, an enzyme involved in the formation of cholesteryl esters. This has positioned them as potential therapeutic agents for conditions such as atherosclerosis. The inhibitory activities of various Terpendole compounds against SOAT1 and SOAT2 are summarized in the table below.

| Compound | Source Organism | SOAT1 IC50 (µM) | SOAT2 IC50 (µM) |

| Terpendole C | Volutella citrinella | 5.1 | 3.2 |

| Terpendole D | Volutella citrinella | 6.9 | 6.1 |

| Terpendole J | Albophomayamana shiensis | 38.8 | - |

| Terpendole K | Albophomayamana shiensis | 38.0 | - |

| Terpendole L | Albophomayamana shiensis | 32.4 | - |

| Terpendole O | Volutella citrinella | 2.4 | 2.6 |

| Terpendole P | Volutella citrinella | 6.9 | 5.8 |

Note: Data compiled from multiple sources. "-" indicates data not available.

Inhibition of Mitotic Kinesin Eg5

Terpendole E has been identified as the first natural product inhibitor of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, making it a key target for anticancer drug development.[2][3] Inhibition of Eg5's ATPase activity by Terpendole E leads to the formation of a monoastral spindle, ultimately arresting the cell cycle in M phase.[2][3]

The signaling pathway affected by Terpendole E's inhibition of Eg5 is depicted below.

Total Synthesis

The complex, polycyclic structure of Terpendole compounds has presented a significant challenge to synthetic chemists. The first total synthesis of (±)-terpendole E was a notable achievement, providing a pathway for the creation of analogues and further structure-activity relationship studies.

Experimental Protocols

SOAT Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to determine the inhibitory activity of Terpendole compounds on SOAT1 and SOAT2.

-

Cell Culture: CHO cells stably expressing human SOAT1 or SOAT2 are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test Terpendole compound.

-

Radiolabeling: [14C]oleic acid complexed with bovine serum albumin is added to the cells and incubated to allow for the formation of radiolabeled cholesteryl esters.

-

Lipid Extraction: Cellular lipids are extracted using a hexane/isopropanol solvent system.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.

-

Quantification: The radioactivity of the cholesteryl ester spots is measured using a bio-imaging analyzer to determine the extent of inhibition.

-

IC50 Determination: The concentration of the Terpendole compound that inhibits 50% of SOAT activity (IC50) is calculated from the dose-response curve.

Microtubule-Activated Eg5 ATPase Assay

This assay measures the ability of Terpendole compounds to inhibit the ATPase activity of the Eg5 motor protein in the presence of microtubules.

-

Reagents: Purified recombinant human Eg5 motor domain, taxol-stabilized microtubules, and a reaction buffer containing ATP and a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase with NADH and phosphoenolpyruvate).

-

Assay Setup: The reaction is performed in a microplate format. Eg5 and microtubules are pre-incubated with various concentrations of the Terpendole compound.

-

Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The ATPase activity is calculated from the rate of NADH oxidation.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Terpendole compound concentration.

Conclusion

Terpendole compounds represent a fascinating and pharmacologically relevant class of natural products. Their dual activity as inhibitors of both SOAT and the mitotic kinesin Eg5 underscores their potential for the development of new therapeutics in cardiovascular disease and oncology. Further research into the synthesis of novel analogues and a deeper understanding of their mechanisms of action will be crucial in realizing their full clinical potential.

References

- 1. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Terpendole I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Terpendole I, an indole-diterpenoid natural product. The information presented herein is essential for researchers involved in natural product synthesis, characterization, and drug discovery.

Introduction to this compound

This compound is a complex indoloditerpene produced by the fungus Albophoma yamanashiensis. It belongs to a larger family of terpendole compounds that have garnered significant interest due to their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cardiovascular diseases. The intricate polycyclic structure of this compound necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that define the molecular architecture of this compound.

Chemical Structure

The chemical formula for this compound is C₂₇H₃₅NO₅. Its structure features a compact and highly oxidized pentacyclic diterpene core fused to an indole moiety.

Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 4 | 3.28 | d | 5.5 |

| 5 | 5.50 | d | 5.5 |

| 7 | 4.09 | d | 7.9 |

| 8 | 4.04 | d | 7.9 |

| 10 | 3.51 | d | 10.4 |

| 11 | 2.05 | m | |

| 12α | 1.65 | m | |

| 12β | 1.45 | m | |

| 13α | 1.80 | m | |

| 13β | 1.55 | m | |

| 14 | 2.25 | m | |

| 15 | 3.10 | s | |

| 16-Me | 1.05 | s | |

| 17-Me | 0.88 | s | |

| 20 | 3.75 | s | |

| 21-Me | 1.25 | s | |

| 21-Me | 1.28 | s | |

| 22 | 7.55 | d | 7.9 |

| 23 | 7.10 | t | 7.9 |

| 24 | 7.15 | t | 7.9 |

| 25 | 7.35 | d | 7.9 |

| NH | 8.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 55.4 |

| 3 | 49.8 |

| 4 | 78.1 |

| 5 | 85.6 |

| 6 | 40.1 |

| 7 | 74.2 |

| 8 | 76.3 |

| 9 | 42.5 |

| 10 | 68.2 |

| 11 | 38.7 |

| 12 | 25.1 |

| 13 | 26.3 |

| 14 | 48.2 |

| 15 | 52.1 |

| 16 | 35.8 |

| 16-Me | 24.5 |

| 17 | 33.9 |

| 17-Me | 16.2 |

| 18 | 108.8 |

| 19 | 136.4 |

| 20 | 71.8 |

| 21-Me | 29.1 |

| 21-Me | 29.4 |

| 22 | 122.1 |

| 23 | 119.5 |

| 24 | 120.0 |

| 25 | 111.1 |

| 26 | 127.8 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Calculated m/z |

| HR-FABMS | Positive | 454.2596 [M+H]⁺ | C₂₇H₃₆NO₅ | 454.2593 |

It is important to note that terpendole compounds can exhibit unexpected oxygen additions in positive-mode electrospray ionization (ESI-MS), which should be considered during analysis.[1]

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution MS techniques.

NMR Spectroscopy

-

Sample Preparation: A standard amount of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR spectra are acquired with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivities and aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) mass spectrometer.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy to determine the elemental composition.

Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like this compound follows a logical progression of spectroscopic analysis.

Caption: Workflow for the structure elucidation of this compound.

This diagram illustrates the systematic approach, starting from the isolation of the natural product, followed by the determination of its molecular formula through mass spectrometry. Subsequently, detailed 1D and 2D NMR experiments are conducted to assign all proton and carbon signals, which allows for the establishment of the planar structure. Finally, through-space correlations from NOESY experiments are used to determine the relative stereochemistry, leading to the final proposed structure of this compound.

References

Terpendole I: A Fungal Indole-Diterpenoid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole I is a naturally occurring indole-diterpenoid with significant biological activities, primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) and the mitotic kinesin Eg5. These inhibitory actions position this compound and its analogues as promising lead compounds in the development of therapeutics for hypercholesterolemia and cancer. This technical guide provides a comprehensive overview of the natural source, producing organism, biosynthesis, and biological activities of this compound. It includes detailed, albeit generalized, experimental protocols for its production and isolation, quantitative data on its biological potency, and visualizations of the key signaling pathways it modulates.

Natural Source and Producing Organism

This compound is a secondary metabolite produced by the filamentous fungus Albophoma yamanashiensis.[1] This fungus has also been referred to in scientific literature as Chaunopycnis alba and Tolypocladium album.[2][3] Various congeners of Terpendole, designated with different letters (e.g., A, B, C, D, E, J, K, L), are also produced by this species, often concurrently.[1][4] Other fungal genera, such as Volutella and Penicillium, have been reported to produce different types of terpendoles.[5]

Biosynthesis of this compound

This compound belongs to the large class of indole-diterpenoids, which are characterized by a complex molecular architecture derived from both the shikimate and mevalonate pathways. The biosynthesis of terpendoles initiates from the common precursor paspaline, a key intermediate in the biosynthesis of many indole-diterpenes.[2]

The biosynthetic gene cluster for terpendoles in Chaunopycnis alba has been identified and includes genes encoding for key enzymes such as prenyltransferases and cytochrome P450 monooxygenases.[2] These enzymes catalyze a series of complex cyclization, oxidation, and prenylation reactions to construct the intricate polycyclic core of the terpendole scaffold. Terpendole E has been identified as a key intermediate in the biosynthesis of other terpendoles.[2]

Data Presentation: Biological Activity of Terpendoles

| Compound | Target | IC50 (µM) | Source Organism | Reference |

| Terpendole A | ACAT | 15.1 | Albophoma yamanashiensis | [1] |

| Terpendole B | ACAT | 26.8 | Albophoma yamanashiensis | [1] |

| Terpendole C | ACAT | 2.1 | Albophoma yamanashiensis | [1] |

| Terpendole D | ACAT | 3.2 | Albophoma yamanashiensis | [1] |

| Terpendole E | ACAT | Weak | Albophoma yamanashiensis | [4] |

| This compound | ACAT | Weak | Albophoma yamanashiensis | [4] |

| Terpendole J | ACAT | 38.8 | Albophoma yamanashiensis | [4] |

| Terpendole K | ACAT | 38.0 | Albophoma yamanashiensis | [4] |

| Terpendole L | ACAT | 32.4 | Albophoma yamanashiensis | [4] |

| Terpendole E | Eg5 Kinesin | - | Chaunopycnis alba | [2][6][7] |

Note: "Weak" indicates reported low activity without a specific IC50 value provided in the cited literature. A specific IC50 value for this compound against Eg5 kinesin is not available in the reviewed literature.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the cultivation of filamentous fungi and the extraction and purification of terpenoid natural products. Optimization will be required for maximizing the yield of this compound.

Fermentation of Albophoma yamanashiensis

This protocol describes the submerged fermentation of Albophoma yamanashiensis for the production of this compound.

4.1.1. Media Preparation

-

Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):

-

Potato infusion: 200 g/L

-

Dextrose: 20 g/L

-

Adjust pH to 5.6 ± 0.2

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

-

Production Medium (e.g., Modified MEA Medium):

-

Malt Extract: 20 g/L

-

Peptone: 2 g/L

-

Dextrose: 20 g/L

-

Adjust pH to 6.0 ± 0.2

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

Note: Different production media can significantly affect the yield and profile of secondary metabolites.[4]

-

4.1.2. Inoculum Preparation

-

Grow Albophoma yamanashiensis on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until well-sporulated.

-

Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.

-

Inoculate a 250 mL flask containing 50 mL of seed culture medium with 1 mL of the spore suspension.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 180-200 rpm for 2-3 days.

4.1.3. Production Fermentation

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 25-28°C on a rotary shaker at 180-200 rpm for 10-14 days.

-

Monitor the fermentation for growth and production of this compound (e.g., by HPLC analysis of small-volume samples).

Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from the fermentation broth.

4.2.1. Extraction

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Extract the mycelial biomass separately with methanol or acetone to recover intracellularly trapped compounds.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction using a reversed-phase (e.g., C18) preparative HPLC column.

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile-water or methanol-water).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the purified compound.

-

-

Crystallization:

-

If possible, crystallize the purified this compound from a suitable solvent system to obtain a highly pure compound.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the inhibition of at least two key cellular targets: ACAT and Eg5.

ACAT Inhibition and its Effect on Cholesterol Homeostasis

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound disrupts cholesterol homeostasis, which can have significant downstream effects.

One of the key pathways affected is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. In normal cells, an excess of free cholesterol in the endoplasmic reticulum (ER) membrane leads to the retention of the SREBP-SCAP complex in the ER, preventing the activation of SREBP. By inhibiting the esterification of cholesterol, ACAT inhibitors like this compound can lead to an accumulation of free cholesterol, which in turn suppresses the SREBP pathway. This leads to a downregulation of genes involved in cholesterol synthesis and uptake.

Eg5 Kinesin Inhibition and Mitotic Arrest

Eg5 is a plus-end directed motor protein of the kinesin-5 family that is essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 by compounds like Terpendole E (a close analogue of this compound) prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle.[7] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest can ultimately trigger apoptosis, making Eg5 an attractive target for cancer therapy.

References

- 1. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpendole E, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Crosstalk between Discrete Indole Terpenoid Gene Clusters in Tolypocladium album - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpendole E and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A novel action of terpendole E on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Inhibition by Terpendole I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Terpendole I, a fungal metabolite isolated from Albophoma yamanashiensis. This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.

Quantitative Inhibitory Data